Oaxacacin

Description

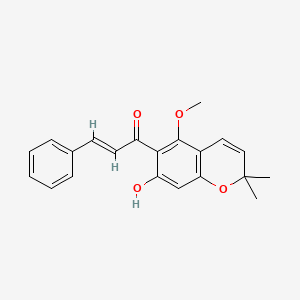

Oaxacacin is a prenylated chalcone first isolated from the roots of Tephrosia woodii by Dominguez et al. in 1983 . Initial structural characterization identified it as a chalcone derivative with a molecular formula of C₂₁H₂₀O₄ and a characteristic α,β-unsaturated ketone system . However, subsequent studies by Gómez-Gari et al. revealed inconsistencies in its reported spectral data, leading to a structural revision. Through advanced spectroscopic analysis (¹H-NMR, ¹³C-NMR) and X-ray crystallography, this compound was confirmed to share structural homology with obovatachalcone, differing only in the position of prenyl substituents and stereochemical configuration . Its revised structure features a 7,8-dihydrochromene core with a prenyl group at C-6 and a hydroxyl group at C-4' .

Properties

Molecular Formula |

C21H20O4 |

|---|---|

Molecular Weight |

336.4 g/mol |

IUPAC Name |

(E)-1-(7-hydroxy-5-methoxy-2,2-dimethylchromen-6-yl)-3-phenylprop-2-en-1-one |

InChI |

InChI=1S/C21H20O4/c1-21(2)12-11-15-18(25-21)13-17(23)19(20(15)24-3)16(22)10-9-14-7-5-4-6-8-14/h4-13,23H,1-3H3/b10-9+ |

InChI Key |

MUPBTLMABJJBPD-MDZDMXLPSA-N |

Isomeric SMILES |

CC1(C=CC2=C(O1)C=C(C(=C2OC)C(=O)/C=C/C3=CC=CC=C3)O)C |

Canonical SMILES |

CC1(C=CC2=C(O1)C=C(C(=C2OC)C(=O)C=CC3=CC=CC=C3)O)C |

Synonyms |

oaxacacin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Oaxacacin belongs to the chalcone class of flavonoids, which are biosynthetic precursors to flavanones and isoflavonoids. Below is a detailed comparison with structurally and functionally related compounds:

Obovatachalcone

- Structural Similarities : Both this compound and obovatachalcone (C₂₁H₂₀O₄) share identical molecular formulas and a chalcone backbone .

- Key Differences :

- Prenylation : this compound has a prenyl group at C-6, whereas obovatachalcone features prenylation at C-8 .

- Stereochemistry : this compound exhibits a trans configuration in its α,β-unsaturated ketone system, while obovatachalcone adopts a cis conformation .

- Biological Source : Obovatachalcone is primarily isolated from Tephrosia obovata, whereas this compound is specific to T. woodii and T. carrollii .

Epoxyobovatachalcone

- Structural Relationship : Epoxyobovatachalcone (C₂₁H₂₀O₅) is an oxidized derivative of obovatachalcone, featuring a 7',8'-epoxide group .

- Spectral Distinction : Its ¹H-NMR spectrum shows downfield shifts for H-7' (δ 4.8 ppm) and H-8' (δ 3.78 ppm) compared to this compound .

Mixtecacin

- Structural Contrast: Mixtecacin, isolated from Tephrosia woodii, is a prenylated flavanone (C₂₁H₂₀O₄) and a cyclized derivative of this compound .

- Key Feature: The absence of the α,β-unsaturated ketone in mixtecacin results in a flavanone skeleton, altering its UV absorption profile (λmax ~280 nm for flavanones vs. ~340 nm for chalcones) .

Data Tables

Table 1: Structural and Spectral Comparison of this compound and Analogues

Table 2: Crystallographic Data for this compound and Obovatachalcone

| Parameter | This compound | Obovatachalcone |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/n | P2₁/n |

| Unit Cell (Å) | a=9.826, b=16.272, c=11.768 | a=9.812, b=16.251, c=11.752 |

| Z (Molecules/Unit) | 4 | 4 |

| R-Factor (%) | 6.55 | 7.02 |

Research Implications

The structural revision of this compound underscores the importance of advanced spectroscopic techniques in resolving ambiguities in natural product chemistry . Its comparison with obovatachalcone and epoxyobovatachalcone highlights how minor stereochemical and functional group variations influence bioactivity and physicochemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.